molecular formula C20H33N5O3 B3114782 (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate CAS No. 204692-66-0

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate

Cat. No.: B3114782
CAS No.: 204692-66-0
M. Wt: 391.5 g/mol
InChI Key: QUIKTEVVVMAOHF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tert-butyl carbamate group, an amino group, and a pyridinyl-piperazine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyridine with an appropriate amine under reflux conditions in the presence of a base such as triethylamine.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane reacts with the piperazine derivative.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate: shares similarities with other piperazine derivatives and carbamate compounds.

    Piperazine Derivatives: Compounds like 1-(pyridin-4-yl)piperazine and its analogs.

    Carbamate Compounds: Compounds such as tert-butyl carbamate and its derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-20(2,3)28-19(27)23-9-5-4-6-17(21)18(26)25-14-12-24(13-15-25)16-7-10-22-11-8-16/h7-8,10-11,17H,4-6,9,12-15,21H2,1-3H3,(H,23,27)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIKTEVVVMAOHF-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Reactant of Route 5
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl (5-amino-6-oxo-6-(4-(pyridin-4-yl)piperazin-1-yl)hexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.